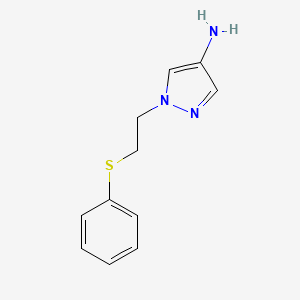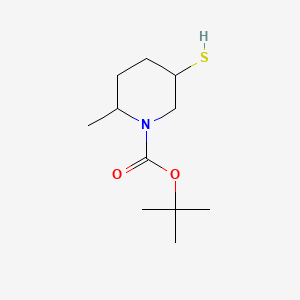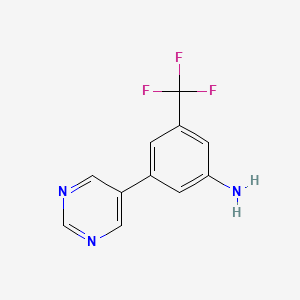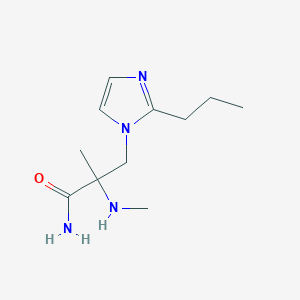
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method is simple and efficient, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as seen in the synthesis of 3-pyrrole-substituted 2-azetidinones, and various boronic acids for Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Aplicaciones Científicas De Investigación
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is a key component in the development of new pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to exhibit various biological activities, which are mediated through its interaction with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: This compound shares the azetidine ring but has a thiazole ring instead of a morpholine ring.
3-Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)-4-ethylmorpholine |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-3-4-13-10(7-12)8-14-9-5-11-6-9/h9-11H,2-8H2,1H3 |
Clave InChI |
NKCARFNEOVZPPU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)






